molecular formula C9H13Li B8541856 Tetramethylcyclopentadienyl lithium

Tetramethylcyclopentadienyl lithium

Cat. No.: B8541856
M. Wt: 128.2 g/mol
InChI Key: NUPLRAQJROXLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethylcyclopentadienyl lithium (LiC₅H(CH₃)₄) is a lithium salt of a tetramethyl-substituted cyclopentadienyl ligand. Its IUPAC name is lithium; 1,2,4,5-tetramethylcyclopenta-1,3-diene (CAS: 82061-21-0) . Structurally, it features a cyclopentadienyl ring with four methyl substituents, creating a sterically hindered and electron-rich ligand system. The compound is commercially available in high purity (≥97%) and serves as a precursor for synthesizing organometallic complexes, particularly in coordination chemistry and catalysis .

Key applications include its use in preparing chiral monodentate phosphine ligands, such as PhP[(C₅Me₄)₂], via oxidative coupling of two tetramethylcyclopentadienyl groups . It also forms part of dinuclear zirconium and hafnium complexes, which exhibit reactivity with substrates like isocyanates and CO₂ .

Properties

Molecular Formula

C9H13Li

Molecular Weight

128.2 g/mol

IUPAC Name

lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene

InChI

InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h5H,1-4H3;/q-1;+1

InChI Key

NUPLRAQJROXLAH-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1C=C(C(=C1C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Lithium Salts
Property Tetramethylcyclopentadienyl Lithium Pentamethylcyclopentadienyl Lithium Lithium Tetramethylpiperidide (LTMP)
CAS No. 82061-21-0 37202-42-1 38227-87-1
Molecular Formula LiC₅H(CH₃)₄ LiC₅Me₅ C₉H₂₀LiN
Molecular Weight 148.19 (calc.) 162.25 (calc.) 149.21
Primary Use Ligand precursor, organometallics Sterically bulky ligand Strong base, deprotonation agent
Key Reactivity Forms chiral phosphine ligands Stabilizes low-coordinate metals Deprotonates weak acids

Research Findings and Discussion

  • Ligand Design : The tetramethyl substitution in LiC₅H(CH₃)₄ balances steric and electronic effects, enabling the synthesis of chiral phosphine ligands inaccessible with bulkier analogs .
  • Stability Trade-offs : While methyl groups enhance thermal stability, they may limit access to certain reaction pathways compared to less-substituted ligands .

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